molecular formula C13H17N3O6 B5033122 1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid

1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid

Cat. No.: B5033122
M. Wt: 311.29 g/mol
InChI Key: NMFJPCHOYWCJDS-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid is a compound that combines a piperazine derivative with an oxalic acid moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific fields . The compound’s structure includes a piperazine ring substituted with a 2-nitrophenylmethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]piperazine typically involves the reaction of 2-nitrobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. These methods produce piperazine as a co-product, which can then be further reacted with 2-nitrobenzyl chloride to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Nitrophenyl)methyl]piperazine;oxalic acid is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry that other piperazine derivatives may not fulfill .

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.C2H2O4/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13;3-1(4)2(5)6/h1-4,12H,5-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFJPCHOYWCJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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